3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan
Description
3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan is a complex organic compound that features a naphthofuran core structure. This compound is characterized by the presence of an acetyl group, a chlorophenylsulfonylamino group, and a methyl group attached to the naphthofuran ring system. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-4-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4S/c1-12(24)20-13(2)27-21-17-6-4-3-5-16(17)19(11-18(20)21)23-28(25,26)15-9-7-14(22)8-10-15/h3-11,23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUESZVFPZMQTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthofuran core, followed by the introduction of the acetyl, chlorophenylsulfonylamino, and methyl groups through various chemical reactions. Key steps may include:
Formation of the Naphthofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl Group: Acetylation reactions using reagents like acetic anhydride or acetyl chloride.
Attachment of the Chlorophenylsulfonylamino Group: This step may involve sulfonylation reactions using chlorophenylsulfonyl chloride.
Methylation: Introduction of the methyl group can be done using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan
- 3-Acetyl-5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan
- 3-Acetyl-5-{[(4-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan
Uniqueness
The uniqueness of 3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, the presence of the chlorophenylsulfonyl group may enhance its reactivity and interaction with biological targets.
Biological Activity
3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of naphthoquinone derivatives with sulfonamide and acetyl groups. The presence of the 4-chlorophenyl sulfonamide moiety is critical for its biological activity, enhancing solubility and bioavailability.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of sulfonamide compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for related compounds have been reported as low as 2 µg/mL against resistant strains of Staphylococcus aureus and Enterococcus faecium .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Related Sulfonamide Derivative | 2 | S. aureus |
| Related Thiazole Derivative | 2 | E. faecium |
The antimicrobial activity is attributed to the inhibition of bacterial folate synthesis, a critical pathway for bacterial growth. The sulfonamide group competes with para-aminobenzoic acid (PABA), blocking the synthesis of dihydrofolate and subsequently affecting nucleic acid synthesis .
Anticancer Activity
Emerging research indicates that naphthoquinone derivatives possess anticancer properties through various mechanisms, including induction of apoptosis and inhibition of cell proliferation in cancer cell lines. The compound's ability to modulate key signaling pathways involved in cancer progression is under investigation.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives highlighted the enhanced activity of compounds with halogen substitutions on the phenyl ring. The presence of chlorine atoms was found to increase lipophilicity and thus improve cellular penetration .
- Cytotoxicity in Cancer Cells : In vitro studies on cancer cell lines demonstrated that naphthoquinone derivatives could induce apoptosis through caspase activation pathways. The specific role of this compound in these pathways remains to be fully elucidated.
Q & A
Q. What is the synthetic pathway for 3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan, and how are oxidation conditions optimized?
The compound is synthesized via oxidation of the corresponding sulfanyl precursor using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K. Optimal conditions include a 2:1 molar ratio of mCPBA to precursor, stirring at room temperature for 4–8 hours, and purification by column chromatography (hexane:ethyl acetate, 2:1–4:1 v/v) to achieve yields >70% . Post-reaction workup involves washing with saturated NaHCO₃ to remove acidic byproducts, followed by drying with MgSO₄.
Q. Which analytical techniques are critical for structural confirmation of this compound?
- X-ray crystallography : Single-crystal diffraction (Bruker SMART CCD) with SHELXL refinement (R factor < 0.025) confirms bond lengths, angles, and stereochemistry .
- Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies key protons (e.g., methyl groups at δ 2.91 ppm), while EI-MS confirms molecular ion peaks at m/z 356 [M⁺] .
- Chromatography : Thin-layer chromatography (TLC) with Rf = 0.55–0.69 ensures purity .
Q. How is the crystal structure stabilized, and what intermolecular interactions are observed?
The crystal packing is stabilized by:
- π–π stacking : Between naphthofuran benzene rings (centroid–centroid distance = 3.635 Å) .
- C–H⋯O interactions : Methyl H atoms interact with sulfonyl oxygen (distance = 2.89 Å) .
- Dihedral angles : The 4-chlorophenyl ring is tilted 68.59° relative to the naphthofuran plane, minimizing steric clashes .
Advanced Research Questions
Q. What challenges arise in refining crystallographic data for this compound, and how are they addressed?
Challenges include handling high thermal motion in flexible groups (e.g., acetyl or sulfonyl moieties) and resolving twinning in low-symmetry space groups (e.g., orthorhombic Pna2₁). SHELXL refinement with anisotropic displacement parameters and riding H-atom models (Uiso = 1.2–1.5 Ueq) improves accuracy. Multi-scan absorption correction (SADABS) mitigates radiation decay effects .
Q. How do electronic and steric effects of substituents influence the compound’s reactivity and stability?
- Electron-withdrawing groups (e.g., sulfonylamino) reduce electron density on the naphthofuran ring, altering reactivity in electrophilic substitutions.
- Steric hindrance : The 4-chlorophenyl group’s dihedral angle (68.59°) limits conjugation, as shown by density functional theory (DFT) comparisons with planar analogs .
- Solubility : Polar sulfonyl groups enhance solubility in acetone, critical for single-crystal growth .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies in NMR chemical shifts (e.g., methyl group splitting) vs. X-ray symmetry may arise from dynamic effects in solution (e.g., rotational isomerism). Variable-temperature NMR (VT-NMR) or solid-state NMR can reconcile these by probing conformational flexibility .
Q. What pharmacological activities are plausible for this compound based on structural analogs?
While direct bioactivity data are unavailable, structurally related naphthofuran derivatives exhibit:
- Antimicrobial activity : Via disruption of bacterial membrane integrity (e.g., 3-arylsulfonyl analogs) .
- Antitumor potential : Through intercalation or topoisomerase inhibition, as seen in substituted furans . Computational docking (e.g., AutoDock Vina) can predict target binding, prioritizing assays against kinase or protease targets.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
